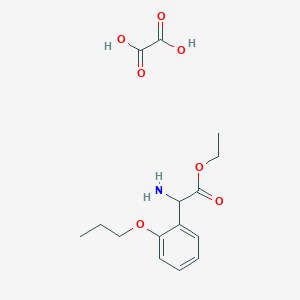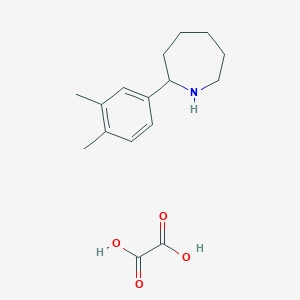![molecular formula C12H12O8 B1283951 双环[2.2.2]辛-7-烯-2,3,5,6-四羧酸 CAS No. 16672-29-0](/img/structure/B1283951.png)
双环[2.2.2]辛-7-烯-2,3,5,6-四羧酸
描述
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid is a unique organic compound characterized by its rigid bicyclic structure. This compound is notable for its four carboxylic acid groups attached to a bicyclo[2.2.2]octene framework. The rigidity and symmetry of this structure make it an interesting subject for various chemical studies and applications.
科学研究应用
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of high-performance materials, such as polyimides and other advanced polymers.
作用机制
Target of Action
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid, also known as Bicyclooctenetetracarboxylic dianhydride, is primarily used as a molecular scaffold for derivatization
Mode of Action
The compound can be derivatized by amines to form succinimides, while the octene part of the molecule favors electrophilic substitution and olefin metathesis . This allows for a wide range of chemical reactions and the creation of various derivatives with different properties and potential applications.
Biochemical Pathways
Its derivatives, such as the thermo-cured cycloaliphatic polyamic acid and photo-cured cycloaliphatic polyamic ester, are used in the production of cycloaliphatic polyimide films . These films have applications in various industries, including electronics and aerospace, due to their excellent thermal, mechanical, and electrical properties.
Result of Action
The primary result of the action of Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid is the formation of various derivatives through chemical reactions . These derivatives can then be used in the synthesis of materials with desirable properties, such as the aforementioned cycloaliphatic polyimide films .
Action Environment
The efficacy and stability of Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid and its reactions are influenced by various environmental factors. For instance, it is moisture-sensitive, and its container should be kept tightly closed . It should also be stored away from oxidizing agents . These precautions help to maintain the integrity of the compound and ensure the success of its reactions.
生化分析
Biochemical Properties
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is often used to prepare cycloaliphatic polyamic acids and esters, which are then converted to polyimide films . The compound’s interactions with enzymes such as succinimide derivatives enable it to participate in electrophilic substitution and olefin metathesis reactions . These interactions are crucial for the synthesis of various biochemical products.
Cellular Effects
The effects of Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s rigidity and stability allow it to act as a robust molecular scaffold, which can be derivatized for various biochemical applications . This derivatization can lead to changes in cellular behavior, including alterations in metabolic pathways and gene expression profiles.
Molecular Mechanism
At the molecular level, Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. The compound’s structure allows it to participate in olefin metathesis and electrophilic substitution reactions, which are essential for its biochemical activity . These interactions can result in significant changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid can change over time. The compound is known for its stability, but it can degrade under certain conditions. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid vary with different dosages in animal models. At lower doses, the compound can have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects . These threshold effects are important for determining the safe and effective use of the compound in biochemical applications.
Metabolic Pathways
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors to influence metabolic flux and metabolite levels . The compound’s ability to participate in olefin metathesis and electrophilic substitution reactions makes it a valuable tool for studying metabolic pathways and their regulation.
Transport and Distribution
Within cells and tissues, Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which are crucial for its biochemical activity. Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical research.
Subcellular Localization
The subcellular localization of Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. The compound’s localization is crucial for its activity and function in biochemical applications.
准备方法
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclohexadiene and maleic anhydride, followed by hydrolysis to yield the tetracarboxylic acid. The reaction typically requires elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid often involves large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-purity compounds.
化学反应分析
Types of Reactions
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anhydrides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alcohols, amines, and acid chlorides are used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Anhydrides and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Esters, amides, and other substituted derivatives.
相似化合物的比较
Similar Compounds
Pyromellitic dianhydride: Another tetracarboxylic acid derivative with a different structural framework.
Cyclobutane-1,2,3,4-tetracarboxylic dianhydride: A similar compound with a cyclobutane core.
1,2,4,5-Benzenetetracarboxylic dianhydride: A tetracarboxylic acid derivative with a benzene ring.
Uniqueness
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid is unique due to its rigid bicyclic structure, which imparts distinct physical and chemical properties. This rigidity and symmetry make it an excellent scaffold for various chemical modifications and applications, setting it apart from other tetracarboxylic acid derivatives.
属性
IUPAC Name |
bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O8/c13-9(14)5-3-1-2-4(7(5)11(17)18)8(12(19)20)6(3)10(15)16/h1-8H,(H,13,14)(H,15,16)(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDVBBSUAGJUBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C(C(C1C(C2C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556924 | |
| Record name | Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16672-29-0 | |
| Record name | Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical synthetic routes to obtain bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid derivatives?
A1: The Diels-Alder cycloaddition reaction stands out as a key method for synthesizing bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid derivatives. This reaction commonly employs substituted pyran-2-ones or other suitable dienes with maleic anhydride as the dienophile []. For instance, reacting 3-benzoylamino-pyran-2-ones with maleic anhydride in the presence of 1,2,3,4-tetrahydronaphthalene yields the desired bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid 2,3;5,6-dianhydride derivatives [].
Q2: How does the structure of bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid lend itself to forming diverse coordination complexes with metal ions?
A2: Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid (H4L) exhibits versatile coordination behavior due to its four carboxylic acid groups. These groups can act as chelating, mono-, bi-, tri-, or tetradentate ligands, facilitating interactions with various metal ions []. This adaptability allows the formation of complexes with alkali metals (Li+, Na+, K+, Rb+, Cs+) and alkaline earth metals like Ba2+ []. The resulting complexes exhibit diverse structural motifs, ranging from two-dimensional assemblies to intricate three-dimensional frameworks [].
Q3: Can you provide an example of how bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid acts as a bridging ligand in coordination polymers?
A3: In the complex [(UO2)3(HL3)2(H2O)6]·10H2O, where HL3 represents the trianion of bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid, the ligand effectively bridges uranyl ions (UO22+) []. Each ligand molecule coordinates to three uranyl ions through its carboxylate groups, adopting a T-shaped configuration within the resulting two-dimensional assembly []. This bridging action contributes to the formation of layered structures characterized by a distinctive herringbone arrangement of twelve-membered rings [].
Q4: How does the presence of a bridgehead amide group influence the reactivity of bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid derivatives?
A4: Introducing a bridgehead amide group to bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid derivatives significantly influences their reactivity, particularly in base-catalyzed isomerization reactions []. Interestingly, instead of promoting desymmetrization, the bridgehead amide group favors the retention of symmetry during these transformations []. This effect highlights the importance of substituent effects in controlling the reactivity and stereochemical outcomes of reactions involving these bicyclic systems.
Q5: What applications have been explored for polymers incorporating the bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid moiety?
A5: Polyesterimides containing the bicyclo[2.2.2]oct-7-ene ring within their backbone have been synthesized and characterized []. These polymers exhibit good solubility in common organic solvents like m-cresol, dimethylformamide, dimethylacetamide, and dimethylsulfoxide []. Notably, they also demonstrate promising thermal stability, withstanding temperatures above 350°C []. These properties suggest their potential suitability for applications requiring materials with a combination of solubility and thermal resistance.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


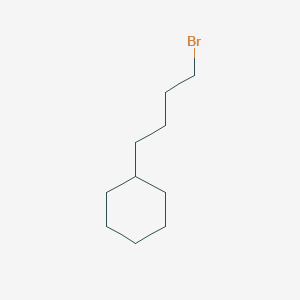
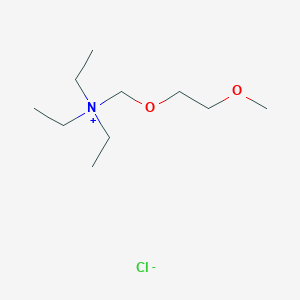


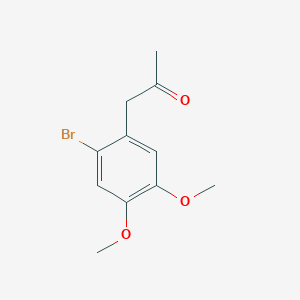

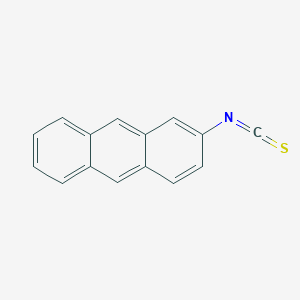
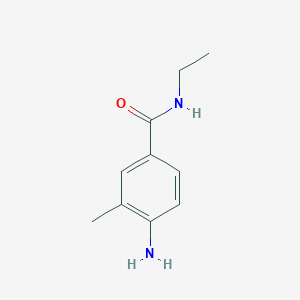
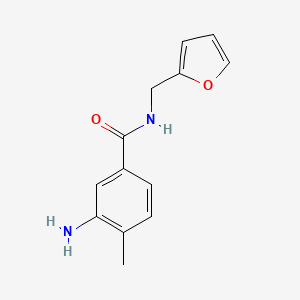
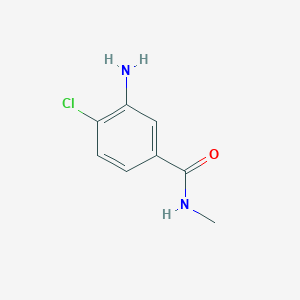
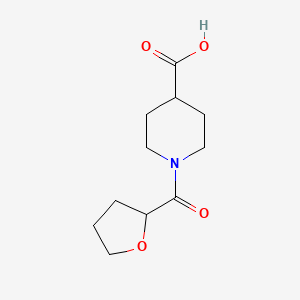
![5-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine;hydrochloride](/img/structure/B1283907.png)
